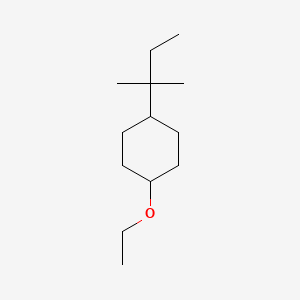![molecular formula C19H27NO4 B12086606 Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester CAS No. 1322700-04-8](/img/structure/B12086606.png)
Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(1S,2S)-2-[2-(シクロプロピルメトキシ)-5-ヒドロキシフェニル]シクロプロピル]メチル]カルバミン酸1,1-ジメチルエチルエステルは、独特の構造を持つ複雑な有機化合物です。この化合物は、シクロプロピル基、メトキシ基、ヒドロキシフェニル基の存在を特徴とし、様々な科学分野において関心の対象となっています。
準備方法
合成経路と反応条件
N-[[(1S,2S)-2-[2-(シクロプロピルメトキシ)-5-ヒドロキシフェニル]シクロプロピル]メチル]カルバミン酸1,1-ジメチルエチルエステルの合成は、通常、複数のステップを含みます。このプロセスは、シクロプロピルメトキシおよびヒドロキシフェニル中間体の調製から始まり、その後、特定の反応条件下でカップリングされて最終生成物が形成されます。反応条件には、通常、触媒、溶媒、制御された温度の使用が含まれ、目的の生成物が高純度かつ高収率で得られるようにします。
工業生産方法
工業的な環境では、この化合物の生産には、自動反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。これらの方法は、反応条件を最適化し、生産コストを削減し、最終生成物の品質を常に保証するように設計されています。
化学反応の分析
反応の種類
N-[[(1S,2S)-2-[2-(シクロプロピルメトキシ)-5-ヒドロキシフェニル]シクロプロピル]メチル]カルバミン酸1,1-ジメチルエチルエステルは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化される可能性があります。
還元: 還元反応により、この化合物はアルコールまたはアミンに変換される可能性があります。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。温度、溶媒、pHなどの反応条件は、目的の結果が得られるように注意深く制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってケトンまたはアルデヒドが生成され、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究での応用
N-[[(1S,2S)-2-[2-(シクロプロピルメトキシ)-5-ヒドロキシフェニル]シクロプロピル]メチル]カルバミン酸1,1-ジメチルエチルエステルは、科学研究において幅広い用途があり、以下のようなものがあります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療的特性と、創薬のための前駆体として調査されています。
産業: 特殊化学品や材料の生産に使用されています。
科学的研究の応用
Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-[[(1S,2S)-2-[2-(シクロプロピルメトキシ)-5-ヒドロキシフェニル]シクロプロピル]メチル]カルバミン酸1,1-ジメチルエチルエステルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
類似化合物には、他のカルバミン酸エステルやシクロプロピル含有分子が含まれます。これらの化合物は構造的に類似していますが、化学的性質や生物活性は異なる場合があります。
独自性
N-[[(1S,2S)-2-[2-(シクロプロピルメトキシ)-5-ヒドロキシフェニル]シクロプロピル]メチル]カルバミン酸1,1-ジメチルエチルエステルは、官能基と立体化学の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
Similar compounds include other carbamic acid esters and cyclopropyl-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and stereochemistry
特性
CAS番号 |
1322700-04-8 |
|---|---|
分子式 |
C19H27NO4 |
分子量 |
333.4 g/mol |
IUPAC名 |
tert-butyl N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22)/t13-,15+/m1/s1 |
InChIキー |
JPMGCJBYXCRQGS-HIFRSBDPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1C2=C(C=CC(=C2)O)OCC3CC3 |
正規SMILES |
CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


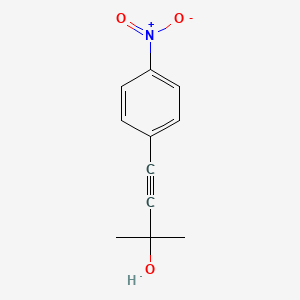


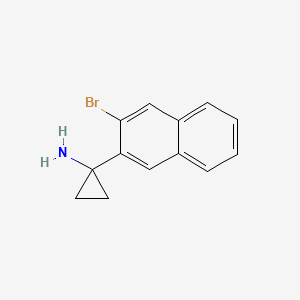
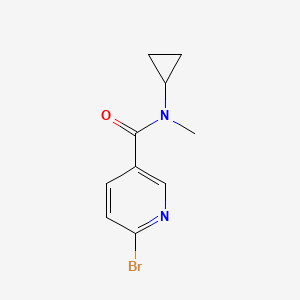

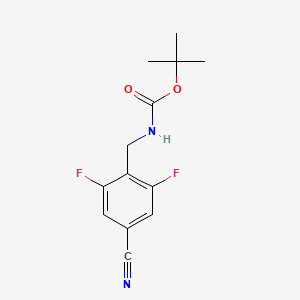

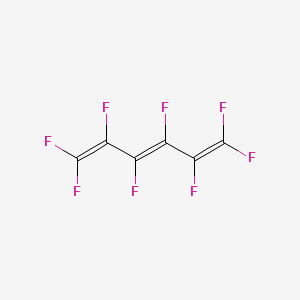
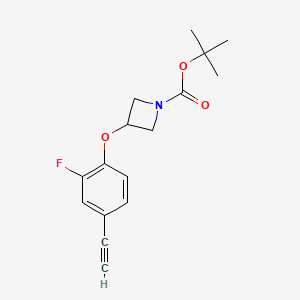
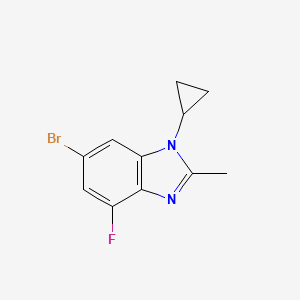
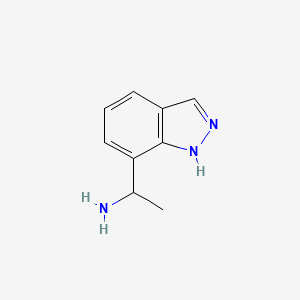
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
